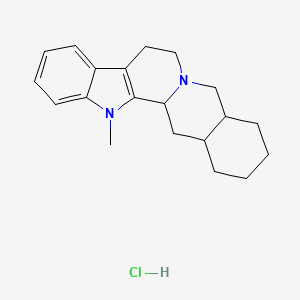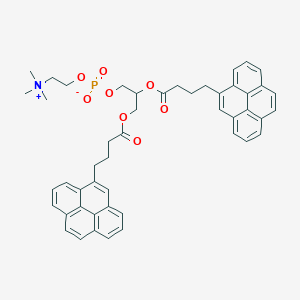
2,3-Bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(trimetilazanio)etil fosfato es un compuesto orgánico complejo con una fórmula molecular de C48H48NO8P y un peso molecular de 797.9 g/mol. Este compuesto es conocido por su estructura única, que incluye unidades de pireno y un grupo fosfato, lo que lo hace interesante en varios campos científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(trimetilazanio)etil fosfato normalmente implica múltiples pasos. El proceso comienza con la preparación de los derivados de ácido butanoico de pireno, que luego se esterifican con 2,3-dihidroxipropil 2-(trimetilazanio)etil fosfato en condiciones controladas. Las condiciones de reacción a menudo incluyen el uso de catalizadores, solventes y ajustes específicos de temperatura y presión para asegurar un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y sistemas de flujo continuo. El proceso está optimizado para la eficiencia, rentabilidad y sostenibilidad ambiental. Se implementan medidas de control de calidad para garantizar la consistencia y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(trimetilazanio)etil fosfato puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Las unidades de pireno se pueden oxidar en condiciones específicas para formar quinonas.
Reducción: El compuesto se puede reducir para formar diferentes derivados con propiedades electrónicas alteradas.
Sustitución: El grupo fosfato se puede sustituir con otros grupos funcionales para crear nuevos compuestos con diversas propiedades.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo a temperaturas y condiciones de pH controladas para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados de pireno oxidados, compuestos de pireno reducidos y fosfatos sustituidos. Estos productos tienen propiedades únicas que los hacen útiles en diferentes aplicaciones.
Aplicaciones Científicas De Investigación
2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(trimetilazanio)etil fosfato tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como una sonda fluorescente para estudiar interacciones moleculares y dinámica.
Biología: Se emplea en el etiquetado de biomoléculas para fines de imagen y seguimiento.
Medicina: Se investiga por su posible uso en sistemas de administración de fármacos y herramientas de diagnóstico.
Industria: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(trimetilazanio)etil fosfato implica su interacción con los objetivos moleculares a través de sus unidades de pireno y el grupo fosfato. El compuesto puede unirse a proteínas específicas, ácidos nucleicos u otras biomoléculas, alterando su función y actividad. Las vías involucradas pueden incluir transducción de señales, reconocimiento molecular y absorción celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(trimetilazanio)etil fosfato
- 2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(dimetilazanio)etil fosfato
- 2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(etilazanio)etil fosfato
Unicidad
En comparación con compuestos similares, 2,3-Bis(4-pireno-4-ilbutanoyloxy)propil 2-(trimetilazanio)etil fosfato destaca por su combinación específica de unidades de pireno y un grupo trimetilazanio. Esta estructura única confiere propiedades electrónicas y ópticas distintas, lo que lo hace particularmente valioso en aplicaciones que requieren alta fluorescencia y capacidades de reconocimiento molecular.
Propiedades
IUPAC Name |
2,3-bis(4-pyren-4-ylbutanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48NO8P/c1-49(2,3)26-27-55-58(52,53)56-31-40(57-44(51)21-9-15-37-29-39-17-5-11-33-23-25-35-13-7-19-42(37)48(35)46(33)39)30-54-43(50)20-8-14-36-28-38-16-4-10-32-22-24-34-12-6-18-41(36)47(34)45(32)38/h4-7,10-13,16-19,22-25,28-29,40H,8-9,14-15,20-21,26-27,30-31H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLDVPUFVVHFQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCC5=CC6=CC=CC7=C6C8=C(C=CC=C58)C=C7 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48NO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
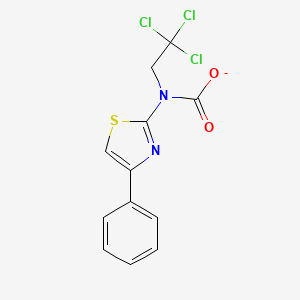
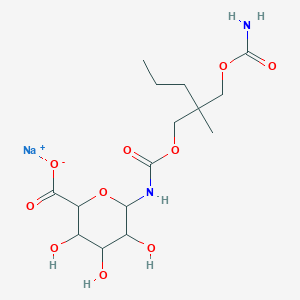
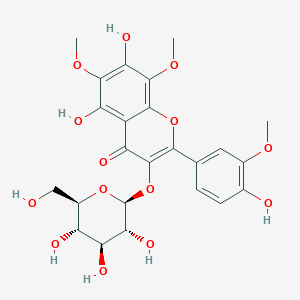
![Tert-butyl ethyl(2-methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B12295855.png)


![Butanedioic acid;3-[2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol](/img/structure/B12295873.png)
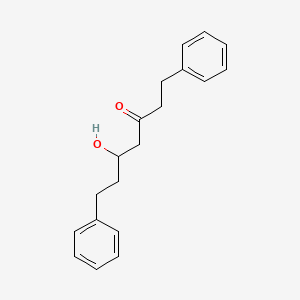
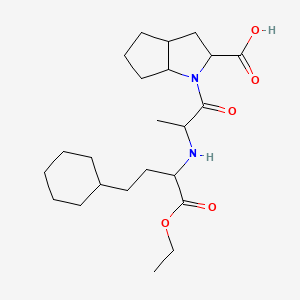
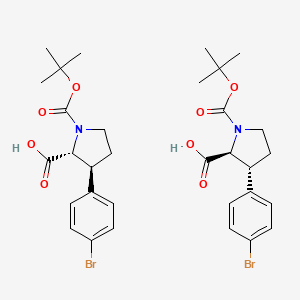

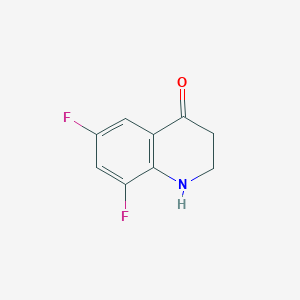
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B12295900.png)
